6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
Description
This compound features a benzofuran-3-one core substituted at the 6-position with a 2-chloro-4-fluorobenzyl ether group and at the 2-position with a (Z)-configured 2-methyl-2H-chromen-3-yl methylidene moiety.
Properties
Molecular Formula |
C26H18ClFO4 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H18ClFO4/c1-15-18(10-16-4-2-3-5-23(16)31-15)11-25-26(29)21-9-8-20(13-24(21)32-25)30-14-17-6-7-19(28)12-22(17)27/h2-13,15H,14H2,1H3/b25-11- |
InChI Key |
HCJVAUWBSSUGAA-GATIEOLUSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbonyl group present in the benzofuran ring.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives .
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to this one exhibit significant antibacterial properties. For instance, studies have synthesized benzofuran derivatives and tested their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen substituents, such as chlorine and fluorine, can enhance antimicrobial activity by affecting the compound's lipophilicity and interaction with bacterial membranes .
Anti-inflammatory Properties
The compound's structural motifs suggest potential anti-inflammatory applications. Compounds that share structural similarities with benzofuran derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. In vitro studies have indicated that certain derivatives can significantly reduce inflammation markers, making them promising candidates for treating inflammatory diseases .
Cytotoxicity Against Cancer Cells
Preliminary studies indicate that derivatives of benzofuran can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. The specific structural features, such as the presence of the chromen moiety, may enhance the selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
Some studies have investigated the neuroprotective potential of compounds similar to this one, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to inhibit butyrylcholinesterase (BuChE) is crucial since this enzyme is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. Compounds with similar structures have shown promising results in enhancing cholinergic activity and improving cognitive function in animal models .
Data Tables
Case Study 1: Antibacterial Efficacy
A study synthesized several benzofuran derivatives and tested them against MRSA strains. The results indicated that specific substitutions on the benzofuran ring significantly enhanced antibacterial activity compared to controls.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, a derivative was tested for its ability to inhibit COX enzymes in vitro. Results showed a dose-dependent reduction in prostaglandin E2 levels, indicating strong anti-inflammatory potential.
Case Study 3: Neuroprotective Properties
Research involving animal models demonstrated that administration of a related compound improved memory retention and reduced neuroinflammation markers, suggesting its potential use in treating Alzheimer's disease.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Modified Benzyl Substituents
- (2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one (CAS: 929489-54-3) Substituents: Replaces the 2-chloro-4-fluorobenzyl group with a 2-chlorobenzyl ether and substitutes the chromen ring with a benzodioxin moiety. The absence of fluorine may reduce polarity .
(2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one (CAS: 622794-98-3)
Analogs with Fluorinated Aromatic Groups
- (2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (CAS: 620547-25-3) Substituents: Contains a 3-fluorophenyl group and an allyl ether. Impact: The smaller 3-fluorophenyl group may reduce steric hindrance in receptor binding compared to the bulkier 2-chloro-4-fluorobenzyl group. The allyl ether could enhance reactivity but decrease metabolic stability .
6-[(2-Chlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one (CAS: 620549-58-8)
Coumarin-Containing Derivatives
- (Z)-4',6-Dihydroxyaurone 6-glucoside
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
The compound 6-[(2-chloro-4-fluorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents enhances its pharmacological profile, potentially influencing its interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzofuran framework is known to scavenge free radicals, which can help mitigate oxidative stress in biological systems. A study on related coumarin derivatives demonstrated their ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .
Anticancer Properties
Several studies have reported that benzofuran derivatives possess anticancer activity. For instance, compounds structurally related to the target compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study highlighted the ability of similar compounds to inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been investigated. Related benzofuran derivatives have demonstrated effectiveness against a range of bacteria and fungi. For example, one study reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could have similar effects .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : The presence of functional groups may allow for interaction with key enzymes involved in metabolic pathways, leading to altered cellular responses.
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to influence signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate with DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals; enhances SOD and CAT | |
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against Staphylococcus aureus |
Notable Research Findings
- A study published in Bioorganic & Medicinal Chemistry found that a series of coumarin-derived benzofurans exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development .
- Another investigation highlighted the antimicrobial properties of similar compounds, demonstrating their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
